AG 1406

Descripción general

Descripción

AG 1406 es un compuesto químico conocido por su función como inhibidor selectivo de las tirosina quinasas receptoras, específicamente dirigido al receptor del factor de crecimiento endotelial vascular 2 (VEGFR2) y al receptor 2 del factor de crecimiento epidérmico humano (HER2). Ha mostrado un potencial significativo en la investigación científica, particularmente en los campos del tratamiento del cáncer y la biología celular .

Mecanismo De Acción

AG 1406 ejerce sus efectos inhibiendo selectivamente la actividad de las tirosina quinasas receptoras, particularmente VEGFR2 y HER2. Esta inhibición interrumpe las vías de señalización involucradas en la proliferación y supervivencia celular, lo que lleva a una reducción del crecimiento tumoral y la angiogénesis. El compuesto se une al sitio de unión al ATP de los receptores, evitando la fosforilación y la posterior activación de las moléculas de señalización aguas abajo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AG 1406 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Las condiciones de reacción típicamente incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones. El producto final se purifica mediante cristalización o cromatografía para alcanzar altos niveles de pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados para un control preciso de las condiciones de reacción. El compuesto se produce a granel y se somete a rigurosas medidas de control de calidad para garantizar la consistencia y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

AG 1406 sufre varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo facilitado por catalizadores

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Catalizadores: Paladio sobre carbón, óxido de platino

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

AG 1406 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar mecanismos de reacción y cinética.

Biología: Emplead en estudios celulares para investigar vías de transducción de señales.

Medicina: Explorado por su potencial en la terapia contra el cáncer debido a sus efectos inhibitorios sobre VEGFR2 y HER2.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como patrón de referencia en el control de calidad

Comparación Con Compuestos Similares

Compuestos similares

- Lactato de Dovitinib

- KI8751

- Altiratinib

- Axitinib

- SU4312

- Fosfato de Toceranib

- S-malato de Cabozantinib

Unicidad

AG 1406 es único en su doble inhibición de VEGFR2 y HER2, lo que lo convierte en una herramienta valiosa en la investigación del cáncer. Su selectividad y potencia lo distinguen de otros compuestos similares, proporcionando un enfoque más específico para interrumpir las vías de señalización de las células cancerosas .

Propiedades

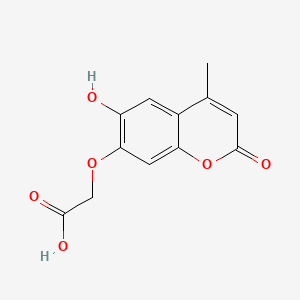

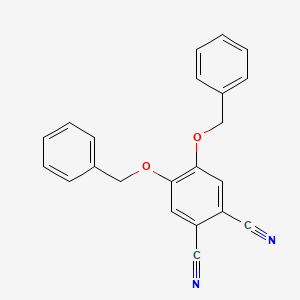

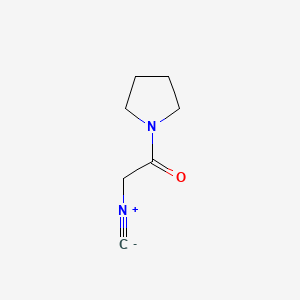

IUPAC Name |

2-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-10(2)14-6-12(5-13(8-17)9-18)7-15(11(3)4)16(14)19/h5-7,10-11,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDJFOADLLJFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433157 | |

| Record name | Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71308-34-4 | |

| Record name | Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)